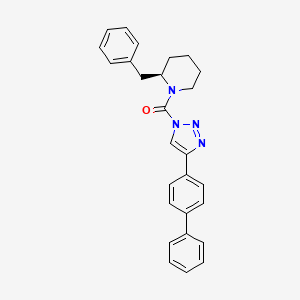

(R)-KT109

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJMWHULJIOKPJ-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-KT109: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme implicated in various physiological processes, including neuroinflammation and pain signaling. This document provides a comprehensive overview of the discovery and synthetic pathway of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Rationale

This compound belongs to a class of triazole urea-based compounds designed as irreversible inhibitors of serine hydrolases. The discovery, detailed in a 2017 study published in the Journal of Medicinal Chemistry by Deng et al., was part of a broader effort to develop selective chemical probes for diacylglycerol lipases. DAGLβ is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid that activates cannabinoid receptors. By inhibiting DAGLβ, this compound effectively reduces the production of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action makes it a valuable tool for studying the physiological roles of DAGLβ and a potential therapeutic agent for conditions associated with dysregulated 2-AG signaling, such as inflammatory and neuropathic pain. The (R)-enantiomer of KT109 was found to be more potent than its (S)-counterpart, highlighting the stereospecificity of its interaction with the enzyme.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: (R)-2-benzylpiperidine and a 4-biphenyl-1,2,3-triazole moiety, which are then coupled to form the final product. The enantioselective synthesis of the (R)-2-benzylpiperidine intermediate is a critical part of the overall pathway.

(R)-KT109: A Potent Modulator of Lipid Signaling Pathways in Inflammation and Nociception

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-KT109 is a potent and selective small molecule inhibitor of key enzymes in the endocannabinoid signaling pathway, primarily targeting diacylglycerol lipase-β (DAGLβ) and α/β-hydrolase domain-containing 6 (ABHD6). By inhibiting these enzymes, this compound effectively reduces the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and its downstream metabolite, arachidonic acid (AA). This modulation of lipid signaling cascades has significant implications for inflammatory processes and pain perception. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound and Lipid Signaling

Lipid signaling pathways play a crucial role in a myriad of physiological processes, including inflammation, neurotransmission, and pain. Bioactive lipids, such as endocannabinoids and eicosanoids, act as signaling molecules that regulate cellular function. The endocannabinoid system, in particular, is a key modulator of pain and inflammation, with 2-arachidonoylglycerol (2-AG) being one of its primary endogenous ligands.

This compound has emerged as a valuable pharmacological tool for investigating the role of 2-AG-mediated signaling. It is the (R)-enantiomer of KT109, a potent and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ). DAGLβ is a serine hydrolase responsible for the synthesis of 2-AG from diacylglycerol (DAG). Furthermore, this compound exhibits inhibitory activity against α/β-hydrolase domain-containing 6 (ABHD6), another enzyme involved in 2-AG metabolism. By targeting these enzymes, this compound provides a means to dissect the downstream consequences of reduced 2-AG and arachidonic acid levels in various pathological conditions.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of DAGLβ. This enzyme catalyzes the hydrolysis of the sn-1 ester bond of diacylglycerol to produce 2-AG and a free fatty acid. 2-AG can then activate cannabinoid receptors (CB1 and CB2) or be further metabolized by enzymes such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2) to produce arachidonic acid and pro-inflammatory prostaglandins, respectively. By blocking DAGLβ, this compound effectively reduces the pool of 2-AG available for signaling and downstream conversion to pro-inflammatory mediators.

Additionally, this compound inhibits ABHD6, another serine hydrolase that contributes to the degradation of 2-AG. This dual inhibition further decreases the overall levels of 2-AG, thereby dampening its signaling effects. The reduction in arachidonic acid levels, a key precursor for prostaglandins and leukotrienes, is a significant contributor to the anti-inflammatory and analgesic properties of this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound and its parent compound, KT109.

Table 1: In Vitro Inhibitory Activity of KT109

| Target Enzyme | IC50 (nM) | Selectivity |

| Diacylglycerol Lipase-β (DAGLβ) | 42 | ~60-fold over DAGLα |

| α/β-hydrolase domain-containing 6 (ABHD6) | Data for this compound suggests inhibition, specific IC50 not consistently reported. | - |

| Phospholipase A2 Group VII (PLA2G7) | 1000 | - |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible activity | - |

| Monoacylglycerol Lipase (MAGL) | Negligible activity | - |

Table 2: In Vivo Efficacy of KT109

| Animal Model | Compound | Dose Range | Route of Administration | Effect |

| Lipopolysaccharide (LPS)-induced inflammatory pain (mice) | KT109 | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |

| Chronic Constrictive Injury (CCI)-induced neuropathic pain (mice) | KT109 | 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |

| Chemotherapy-Induced Neuropathic Pain (CINP) (mice) | KT109 | 1.6 - 40 mg/kg | Intraperitoneal (i.p.) | Reverses allodynia |

| LPS-stimulated macrophages (mice) | KT109 | 5 mg/kg | Intraperitoneal (i.p.) | Lowers 2-AG, Arachidonic Acid, and eicosanoids; Reduces secreted TNF-α |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol describes a method to determine the in vitro potency of this compound against DAGLβ using a competitive ABPP approach.

Materials:

-

This compound

-

Membrane proteome from cells overexpressing DAGLβ (e.g., HEK293T)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA

-

SDS-PAGE reagents

-

Fluorescence gel scanner

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, pre-incubate 50 µg of the DAGLβ-containing membrane proteome with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C in assay buffer.

-

Add the FP-Rh probe to a final concentration of 1 µM.

-

Incubate the reaction for 30 minutes at 37°C.

-

Quench the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the band corresponding to DAGLβ.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

(R)-KT109: A Technical Guide to its Role in Endocannabinoid System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By selectively targeting DAGLβ, this compound offers a precise tool for modulating the endocannabinoid system, with therapeutic potential in inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on downstream signaling pathways.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary bioactive lipids of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), exert their effects through cannabinoid receptors CB1 and CB2. Diacylglycerol lipases (DAGLα and DAGLβ) are the primary enzymes responsible for the synthesis of 2-AG. This compound has emerged as a valuable research tool due to its high potency and selectivity for DAGLβ over DAGLα and other serine hydrolases involved in endocannabinoid metabolism. This selectivity allows for the specific investigation of the physiological and pathophysiological roles of DAGLβ-derived 2-AG.

Mechanism of Action

This compound acts as an irreversible inhibitor of diacylglycerol lipase β (DAGLβ). Its mechanism involves the carbamoylation of the active site serine of the enzyme. This covalent modification inactivates the enzyme, thereby blocking the hydrolysis of diacylglycerol to produce 2-AG. The reduction in 2-AG levels subsequently diminishes the activation of cannabinoid receptors and reduces the production of downstream pro-inflammatory eicosanoids derived from arachidonic acid, a metabolite of 2-AG.

Quantitative Data

The inhibitory activity of this compound and its racemate, KT109, has been quantified against various enzymes of the endocannabinoid system. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Notes |

| Diacylglycerol Lipase β (DAGLβ) | 0.79 | Potent inhibition. |

| Diacylglycerol Lipase α (DAGLα) | 25.12 | Demonstrates selectivity for DAGLβ over DAGLα. |

| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | Also shows activity against ABHD6. |

Table 2: In Vitro Inhibitory Activity of KT109 (Racemate)

| Target Enzyme | IC50 (nM) | Notes |

| Diacylglycerol Lipase β (DAGLβ) | 42 | Potent inhibition. |

| Diacylglycerol Lipase α (DAGLα) | ~2520 (60-fold less potent than for DAGLβ) | High selectivity for DAGLβ. |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | Selective against major endocannabinoid degrading enzymes. |

| Monoglyceride Lipase (MAGL) | Negligible Activity | Selective against major endocannabinoid degrading enzymes. |

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of similar 1,2,3-triazole urea compounds has been described. The following is a representative protocol based on known synthetic methodologies for this class of compounds.

Step 1: Synthesis of 4-([1,1′-biphenyl]-4-yl)-1H-1,2,3-triazole

This intermediate can be prepared via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

-

Reactants: 4-ethynyl-1,1'-biphenyl and an azide source (e.g., sodium azide) in the presence of a copper(I) catalyst.

-

Procedure:

-

Dissolve 4-ethynyl-1,1'-biphenyl in a suitable solvent system (e.g., THF/water).

-

Add sodium azide, followed by a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Step 2: Synthesis of the Carbamoyl Chloride of (2R)-2-(phenylmethyl)-piperidine

-

Reactants: (2R)-2-(phenylmethyl)-piperidine and a phosgene equivalent (e.g., triphosgene).

-

Procedure:

-

Dissolve (2R)-2-(phenylmethyl)-piperidine in an inert aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

-

Add a solution of triphosgene in the same solvent dropwise in the presence of a non-nucleophilic base (e.g., triethylamine).

-

Allow the reaction to warm to room temperature and stir until completion.

-

The resulting carbamoyl chloride is typically used in the next step without further purification.

-

Step 3: Coupling to form this compound

-

Reactants: 4-([1,1′-biphenyl]-4-yl)-1H-1,2,3-triazole and the carbamoyl chloride from Step 2.

-

Procedure:

-

Dissolve the triazole intermediate in an aprotic solvent (e.g., THF or DMF).

-

Add a strong base (e.g., sodium hydride) to deprotonate the triazole.

-

Add the solution of the carbamoyl chloride dropwise at a controlled temperature.

-

Stir the reaction until completion, then quench carefully with water.

-

Extract the final product with an organic solvent and purify by column chromatography to yield this compound.

-

In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol describes a method to determine the IC50 of this compound for DAGLβ in a cellular context.

-

Materials:

-

Neuro2A cells (or other cells expressing DAGLβ)

-

This compound stock solution in DMSO

-

HT-01 probe (a broad-spectrum serine hydrolase activity-based probe)

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

-

-

Procedure:

-

Culture Neuro2A cells to ~80-90% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours) in serum-free media.

-

Harvest and lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Incubate a standardized amount of protein from each lysate with the HT-01 probe for a defined period (e.g., 30 minutes) at room temperature.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner.

-

Quantify the fluorescence intensity of the band corresponding to DAGLβ.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Assessment of Analgesic Effects in a Mouse Model of Inflammatory Pain

This protocol outlines the use of the formalin test to evaluate the analgesic properties of this compound.

-

Animals: Male C57BL/6J mice.

-

Materials:

-

This compound solution for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle of saline:ethanol:PEG40).

-

5% formalin solution.

-

Observation chambers with a clear floor.

-

-

Procedure:

-

Acclimatize mice to the testing environment.

-

Administer this compound (e.g., 1.6-40 mg/kg) or vehicle via i.p. injection.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), inject a small volume (e.g., 20 µL) of 5% formalin into the plantar surface of one hind paw.

-

Immediately place the mouse in the observation chamber.

-

Record the amount of time the mouse spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

Compare the nociceptive behaviors of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.

-

Quantification of 2-AG Levels by LC-MS/MS

This protocol describes the general workflow for measuring 2-AG levels in biological samples following this compound treatment.

-

Sample Collection and Preparation:

-

Treat cells or animals with this compound as described in the relevant protocols.

-

Harvest cells or collect tissues (e.g., brain, macrophages) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenize the samples in a suitable solvent (e.g., acetonitrile) containing an internal standard (e.g., 2-AG-d8).

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the lipids using a suitable column (e.g., a C18 column) and a gradient elution program.

-

Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Calculate the concentration of 2-AG in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

-

Signaling Pathways and Logical Relationships

This compound Signaling Pathway

The primary signaling effect of this compound is the reduction of 2-AG synthesis. This has several downstream consequences for endocannabinoid and eicosanoid signaling.

Caption: this compound inhibits DAGLβ, reducing 2-AG and downstream signaling.

DAGLβ-AMPK Signaling Crosstalk

Recent research has uncovered a link between DAGLβ and the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

Caption: Inhibition of DAGLβ by this compound enhances LKB1-AMPK signaling.

Experimental Workflow for In Vivo Analgesia Study

The following diagram illustrates a typical workflow for assessing the analgesic effects of this compound in a preclinical model.

Caption: Workflow for in vivo analgesic testing of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of DAGLβ, making it an indispensable tool for dissecting the specific roles of the DAGLβ/2-AG signaling axis in health and disease. Its ability to reduce 2-AG levels and consequently modulate endocannabinoid and eicosanoid pathways underscores its potential as a therapeutic agent for inflammatory and neuropathic pain. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted roles of this compound and the broader implications of DAGLβ inhibition.

(R)-KT109: A Technical Guide to Target Selectivity and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. This technical guide provides an in-depth analysis of the target selectivity and enzyme kinetics of this compound. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. This document summarizes the current understanding of this compound's interactions with its primary target and notable off-targets, providing a foundation for further investigation and therapeutic application.

Introduction

The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes, including inflammation, pain, and neurotransmission. A central component of this system is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily synthesized by diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ). DAGLβ, in particular, has emerged as a significant therapeutic target due to its involvement in inflammatory responses, especially within immune cells such as macrophages.

This compound has been identified as a potent inhibitor of DAGLβ. Understanding its target selectivity and enzyme kinetics is paramount for its development as a pharmacological tool and potential therapeutic agent. This guide synthesizes the available data to provide a detailed overview of this compound's biochemical profile.

Target Selectivity

This compound exhibits a high degree of selectivity for DAGLβ over other related enzymes in the endocannabinoid pathway. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic response.

Primary Target: Diacylglycerol Lipase β (DAGLβ)

This compound is a potent inhibitor of DAGLβ, with reported IC50 values in the low nanomolar range. This potent inhibition disrupts the production of 2-AG in cells where DAGLβ is the predominant isoform, such as macrophages.

Off-Target Profile

The primary off-target of this compound is α/β-hydrolase domain-containing protein 6 (ABHD6), another serine hydrolase involved in endocannabinoid metabolism. However, this compound displays significant selectivity for DAGLβ over DAGLα, the other main 2-AG synthesizing enzyme. It shows negligible activity against other key enzymes in the endocannabinoid system, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Quantitative Selectivity Data

The following table summarizes the inhibitory potency (IC50) of this compound against its primary target and other key enzymes.

| Target Enzyme | This compound IC50 (nM) | Reference |

| Diacylglycerol Lipase β (DAGLβ) | 0.79 | [1] |

| Diacylglycerol Lipase β (DAGLβ) | 42 | [2] |

| Diacylglycerol Lipase α (DAGLα) | ~2520 (60-fold selectivity vs DAGLβ) | [2] |

| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 | [1] |

| α/β-hydrolase domain-containing protein 6 (ABHD6) | 16 | [2] |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | [2] |

| Monoacylglycerol Lipase (MAGL) | Negligible Activity | [2] |

| ABHD11 | Negligible Activity | [2] |

Enzyme Kinetics

A comprehensive understanding of the enzyme kinetics of this compound is essential for elucidating its mechanism of action and for designing effective therapeutic strategies.

Inhibitory Potency (IC50)

As detailed in the target selectivity section, this compound demonstrates potent inhibition of DAGLβ with IC50 values in the low nanomolar range. For instance, an IC50 of 0.79 nM for DAGLβ and 2.51 nM for ABHD6 have been reported[1]. Another source indicates an IC50 of 42 nM for DAGLβ and 16 nM for ABHD6[2]. The variation in these values can be attributed to different experimental conditions and assay formats.

Mechanism of Inhibition

The precise kinetic mechanism of inhibition of DAGLβ by this compound (e.g., competitive, non-competitive, or uncompetitive) has not been definitively established in the reviewed literature. To determine the mode of inhibition, detailed kinetic studies involving the measurement of reaction rates at varying substrate and inhibitor concentrations would be required. Such studies would yield key kinetic parameters like the inhibition constant (Ki), and the effect of the inhibitor on the Michaelis constant (Km) and maximum reaction velocity (Vmax). Without this data, a conclusive statement on the mechanism of inhibition cannot be made.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the activity and inhibition of DAGLβ. These protocols are based on methods reported in the literature and provide a framework for the characterization of inhibitors like this compound.

DAGLβ Inhibition Assay (General Protocol)

This protocol outlines the key steps for determining the inhibitory activity of a compound against DAGLβ.

Objective: To measure the concentration-dependent inhibition of DAGLβ by a test compound and determine its IC50 value.

Materials:

-

Recombinant human or mouse DAGLβ enzyme preparation (e.g., cell membrane fractions or purified enzyme).

-

Substrate: A suitable diacylglycerol substrate, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). Radiolabeled or fluorescently tagged substrates can be used for detection.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Buffer conditions optimized for DAGLβ activity (e.g., Tris-HCl buffer at a physiological pH).

-

Detection System: Method to quantify the product of the enzymatic reaction (e.g., liquid scintillation counting for radiolabeled products or fluorescence spectroscopy for fluorogenic products).

Procedure:

-

Enzyme Preparation: Prepare dilutions of the DAGLβ enzyme in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

Pre-incubation: Pre-incubate the DAGLβ enzyme with the various concentrations of this compound (or vehicle control) for a defined period at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme. The reaction time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction using a suitable method (e.g., adding a quenching solution or by heat inactivation).

-

Product Quantification: Measure the amount of product formed using the appropriate detection system.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Signaling Pathways

This compound exerts its biological effects by modulating specific signaling pathways through the inhibition of DAGLβ and its off-target, ABHD6. These pathways are central to inflammation and endocannabinoid signaling.

DAGLβ-Mediated Endocannabinoid and Prostaglandin Signaling in Macrophages

In macrophages, DAGLβ is a key enzyme in the production of 2-AG. 2-AG can then be further metabolized by cyclooxygenase-2 (COX-2) to produce pro-inflammatory prostaglandins, such as prostaglandin E2-glyceryl ester (PGE2-G). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream pro-inflammatory prostaglandins, thereby attenuating the inflammatory response.

Caption: this compound inhibits the DAGLβ-mediated inflammatory pathway.

Role of ABHD6 in Endocannabinoid Signaling

ABHD6 is a post-synaptic enzyme that hydrolyzes 2-AG, thereby regulating its availability to activate cannabinoid receptors (CB1 and CB2). Inhibition of ABHD6 by this compound can lead to an accumulation of 2-AG at the synapse, potentially enhancing endocannabinoid signaling. This off-target effect should be considered when interpreting the overall pharmacological profile of this compound.

Caption: Off-target inhibition of ABHD6 by this compound.

Conclusion

This compound is a potent and selective inhibitor of DAGLβ, with a well-defined off-target activity against ABHD6. Its ability to modulate the endocannabinoid and prostaglandin signaling pathways makes it a valuable tool for studying the roles of these pathways in health and disease, particularly in the context of inflammation. While its inhibitory potency is well-documented, further studies are required to fully elucidate its kinetic mechanism of inhibition. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic applications of this compound.

References

(R)-KT109: A Technical Guide for Studying 2-Arachidonoylglycerol (2-AG) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document details the mechanism of action of this compound, its application in studying 2-AG signaling pathways, and comprehensive experimental protocols for its use in both in vitro and in vivo research.

Introduction to this compound and 2-AG Synthesis

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role in a wide array of physiological processes, including synaptic plasticity, neuroinflammation, and pain perception.[1] The synthesis of 2-AG is primarily mediated by the hydrolysis of diacylglycerol (DAG) by two key enzymes: diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ).[1]

This compound is the (R)-enantiomer of the DAGLβ inhibitor KT109.[2] It exhibits high potency and selectivity, making it a valuable pharmacological tool for elucidating the specific roles of DAGLβ in 2-AG production and downstream signaling.

Mechanism of Action of this compound

This compound acts as an inhibitor of DAGLβ, and to a lesser extent, DAGLα.[2] It also shows inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6), another enzyme involved in 2-AG degradation.[2] The inhibitory activity of this compound allows for the precise modulation of 2-AG levels in experimental systems, thereby enabling the study of the physiological and pathological roles of this endocannabinoid.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets.

| Target Enzyme | Inhibitor | IC50 (nM) | Notes |

| Diacylglycerol Lipase β (DAGLβ) | This compound | 0.79 | [2] |

| Diacylglycerol Lipase α (DAGLα) | This compound | 25.12 | Hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol.[2] |

| α/β-Hydrolase Domain-containing Protein 6 (ABHD6) | This compound | 2.51 | [2] |

Signaling Pathways

2-AG Synthesis and Degradation Pathway

The synthesis of 2-AG is initiated by the activation of G-protein coupled receptors (GPCRs) or by an influx of calcium, which stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted to 2-AG by DAGLα or DAGLβ. 2-AG can be degraded by several enzymes, primarily monoacylglycerol lipase (MAGL) and also by ABHD6 and cyclooxygenase-2 (COX-2).

Experimental Workflow for Studying the Effect of this compound on 2-AG Levels

This workflow outlines the key steps in an experiment designed to quantify the impact of this compound on 2-AG levels in a biological sample.

Experimental Protocols

In Vitro DAGLβ Activity Assay

This protocol is adapted from methods used for assessing DAGLβ inhibition and can be used to determine the IC50 of this compound.

Materials:

-

HEK293T cells overexpressing human DAGLβ

-

Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution in DMSO

-

DAGLβ substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG))

-

Activity-based probe (e.g., HT-01) for competitive ABPP

-

96-well plates

-

Plate reader or gel-based fluorescence scanner

Procedure:

-

Membrane Preparation:

-

Culture HEK293T cells overexpressing DAGLβ.

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Competitive Activity-Based Protein Profiling (ABPP):

-

Add a fluorescently tagged activity-based probe for DAGLβ (e.g., HT-01) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled DAGLβ using a fluorescence gel scanner.

-

Quantify the band intensity to determine the extent of inhibition at each this compound concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo effects of this compound on 2-AG levels in mice.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle solution (e.g., DMSO:Tween 80:saline)

-

Anesthesia (e.g., isoflurane)

-

Tissue collection tools

-

Liquid nitrogen

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards for LC-MS/MS (e.g., 2-AG-d8)

Procedure:

-

Animal Handling and Dosing:

-

Acclimate C57BL/6 mice to the housing conditions for at least one week.

-

Prepare a solution of this compound in the vehicle at the desired concentration.

-

Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. Doses can range from 1 to 40 mg/kg.[3]

-

-

Tissue Collection:

-

At a predetermined time point after injection (e.g., 4 hours), anesthetize the mice.[3]

-

Collect blood via cardiac puncture.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Dissect the desired tissues (e.g., brain, liver, spleen) and immediately freeze them in liquid nitrogen.

-

Store the samples at -80°C until analysis.

-

-

Lipid Extraction and Quantification:

-

Homogenize the frozen tissues in a suitable buffer.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

Add an internal standard (e.g., 2-AG-d8) to the samples for accurate quantification.

-

Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG.

-

-

Data Analysis:

-

Calculate the concentration of 2-AG in each tissue, normalized to the tissue weight.

-

Compare the 2-AG levels in the this compound-treated group to the vehicle-treated group using appropriate statistical tests.

-

Quantification of 2-AG by LC-MS/MS

This protocol provides a general outline for the quantification of 2-AG from biological samples.

Materials:

-

Lipid extracts from cells or tissues

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reversed-phase column

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

-

2-AG and 2-AG-d8 standards

Procedure:

-

Sample Preparation:

-

Reconstitute the dried lipid extracts in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Separate the lipids using a gradient elution with the mobile phases.

-

-

Mass Spectrometric Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.

-

Use multiple reaction monitoring (MRM) to detect the specific transitions for 2-AG and its deuterated internal standard (e.g., m/z 379.3 → 287.2 for 2-AG).

-

-

Quantification:

-

Generate a standard curve using known concentrations of 2-AG.

-

Quantify the amount of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

This compound is a powerful and selective tool for investigating the role of DAGLβ in the synthesis of 2-AG. Its use in well-designed in vitro and in vivo experiments can provide valuable insights into the complex signaling pathways regulated by this important endocannabinoid. The protocols provided in this guide offer a starting point for researchers to design and execute experiments aimed at understanding the multifaceted functions of 2-AG in health and disease.

References

(R)-KT109: A Technical Guide to its Effects on Eicosanoid and Prostaglandin Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By targeting DAGLβ, this compound effectively reduces the cellular levels of 2-AG and, consequently, its downstream metabolite, arachidonic acid (AA). This reduction in AA availability significantly curtails the production of a wide array of pro-inflammatory eicosanoids and prostaglandins, positioning this compound as a promising therapeutic candidate for inflammatory and pain-related disorders. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction to this compound and its Target: DAGLβ

This compound is the R-enantiomer of KT109, a potent inhibitor of diacylglycerol lipase-β (DAGLβ). DAGLβ is a serine hydrolase that catalyzes the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG), a key endocannabinoid signaling molecule. Beyond its role in the endocannabinoid system, 2-AG is also a primary source of arachidonic acid (AA), the central precursor for the biosynthesis of eicosanoids and prostaglandins. This compound exhibits high potency, with a reported IC50 value of 0.79 nM for DAGLβ. It also shows inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 of 2.51 nM. The racemate, KT109, has an IC50 of 42 nM for DAGLβ.

Mechanism of Action: Upstream Regulation of the Arachidonic Acid Cascade

The primary mechanism by which this compound influences eicosanoid and prostaglandin production is through the upstream inhibition of arachidonic acid release. By blocking DAGLβ, this compound reduces the synthesis of 2-AG. Subsequently, the hydrolysis of 2-AG, which liberates arachidonic acid, is diminished. This reduction in the availability of free arachidonic acid limits the substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Caption: this compound inhibits DAGLβ, reducing 2-AG and arachidonic acid, thereby decreasing prostaglandin and leukotriene production.

Quantitative Effects on Eicosanoid and Prostaglandin Production

Studies in various models have demonstrated the significant impact of this compound's racemic mixture, KT109, on the levels of key signaling lipids.

In Vivo Effects in a Mouse Model of Sickle Cell Disease

In a study utilizing a humanized mouse model of sickle cell disease (HbSS mice), systemic administration of KT109 led to a marked reduction in the blood levels of 2-AG and its downstream metabolites, prostaglandin E2 (PGE2) and prostaglandin E2-glyceryl ester (PGE2-G).[1]

| Analyte | Vehicle-Treated HbSS Mice (pmol/mL) | KT109-Treated HbSS Mice (pmol/mL) | % Reduction |

| 2-AG | 158.3 ± 18.2 | 45.6 ± 7.9 | ~71% |

| PGE2 | 1.2 ± 0.2 | 0.4 ± 0.1 | ~67% |

| PGE2-G | 3.8 ± 0.6 | 1.1 ± 0.2 | ~71% |

Data presented as mean ± SEM.

Effects on Macrophage Lipid Profiles

In mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, inhibition of DAGLβ with KT109 resulted in a significant reduction in the levels of 2-AG, arachidonic acid, and various eicosanoids. While specific percentage reductions for all eicosanoids were not detailed in a single table in the primary literature, the study highlighted a significant decrease in LPS-induced tumor necrosis factor-α (TNF-α) release, a key inflammatory cytokine. The study also noted that in LPS-stimulated macrophages, there were elevations in prostaglandins such as PGD2 and PGE2, as well as thromboxane B2 (TBX2) and leukotriene B4 (LTB4), which were attenuated by DAGLβ inhibition.

Experimental Protocols

Animal Model and Drug Administration (Sickle Cell Disease Study)

-

Animal Model: Humanized homozygous (HbSS) and control (HbAA) Berkley mice were used.[1]

-

Drug Administration: KT109 was administered systemically via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[1]

-

Sample Collection: Blood samples were collected for lipid analysis.[1]

Macrophage Culture and Stimulation

-

Cell Culture: Mouse peritoneal macrophages were harvested and cultured.

-

Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Inhibitor Treatment: Cells were treated with KT109 to assess its effect on lipid mediator production.

Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of eicosanoids and other lipid mediators is typically performed using LC-MS/MS.

Caption: Workflow for analyzing eicosanoids from biological samples using LC-MS/MS.

-

Lipid Extraction: Lipids are extracted from plasma or cell culture supernatants using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.

-

Mass Spectrometric Detection: The separated lipids are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Deuterated internal standards are used for accurate quantification.

Conclusion

This compound represents a targeted approach to modulating the production of eicosanoids and prostaglandins by limiting the availability of their common precursor, arachidonic acid. Its potent and selective inhibition of DAGLβ offers a promising strategy for the development of novel therapeutics for a range of inflammatory diseases and pain conditions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area.

References

Unraveling the Macrophage Inflammatory Response: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, versatile cells of the innate immune system, play a pivotal role in orchestrating the inflammatory response. Their activation and subsequent polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes are critical determinants of tissue homeostasis and disease pathogenesis. Understanding the intricate signaling networks that govern macrophage function is paramount for the development of novel therapeutics targeting a wide array of inflammatory disorders. This technical guide provides a comprehensive overview of the key signaling pathways, experimental methodologies, and data interpretation strategies employed in the study of macrophage inflammatory responses. While this guide is intended to be a broad resource, it is important to note that a specific search for "(R)-KT109" in the context of macrophage inflammatory response studies did not yield any specific publicly available data at this time. Therefore, the principles and protocols outlined herein are based on established knowledge in the field.

Key Signaling Pathways in Macrophage Inflammatory Response

The activation of macrophages by various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), triggers a cascade of intracellular signaling events. These pathways culminate in the production of inflammatory mediators, including cytokines and chemokines, which shape the ensuing immune response.

One of the central pathways in pro-inflammatory macrophage activation is the Toll-like Receptor 4 (TLR4) signaling pathway . Upon binding of LPS to the CD14/TLR4 complex on the macrophage surface, a signaling cascade is initiated, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) [1]. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1][2].

Another critical signaling axis is the Mitogen-Activated Protein Kinase (MAPK) pathway . The Ras-Raf-MEK-ERK cascade is a key component of this pathway and plays a significant role in transmitting extracellular signals to cellular responses, including proliferation and inflammation[3][4]. In macrophages, the p38 MAPK and JNK pathways are also crucial for the production of inflammatory mediators[5].

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is also intimately involved in macrophage polarization. For instance, IL-4 and IL-13, key cytokines in the induction of the M2 phenotype, activate the JAK-STAT6 signaling pathway[6]. Conversely, pro-inflammatory signals can activate other STAT proteins, such as STAT3, contributing to the inflammatory response[5].

The interplay between these pathways is complex and often involves crosstalk. For example, the Transforming Growth Factor-beta (TGF-β) signaling pathway, a known regulator of inflammation, can be modulated by other signaling molecules and receptors[5][7].

Below are Graphviz diagrams illustrating these key signaling pathways.

Caption: TLR4 Signaling Pathway in Macrophages.

Caption: MAPK Signaling Pathway in Macrophages.

Experimental Protocols for Studying Macrophage Inflammatory Response

A variety of in vitro and in vivo experimental models are utilized to investigate the effects of compounds on macrophage inflammatory responses.

In Vitro Assays

1. Macrophage Culture and Differentiation:

-

Cell Lines: Commonly used macrophage-like cell lines include murine RAW 264.7 and human THP-1 cells. THP-1 cells are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Primary Macrophages: Bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cell (PBMC)-derived macrophages from humans provide a more physiologically relevant model.

2. Pro-inflammatory Stimulation:

-

Macrophages are typically stimulated with LPS (a TLR4 agonist) to induce a pro-inflammatory response. Other stimuli include interferon-gamma (IFN-γ) or cocktails of pro-inflammatory cytokines.

3. Measurement of Inflammatory Mediators:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of inflammatory genes.

-

Western Blotting: Detects the protein levels and phosphorylation status of key signaling molecules (e.g., p-p65, p-p38).

-

Nitric Oxide (NO) Assay: The Griess assay is commonly used to measure the production of nitric oxide, a key inflammatory mediator produced by M1 macrophages.

Below is a generalized experimental workflow for in vitro studies.

Caption: In Vitro Experimental Workflow.

Quantitative Data Presentation

To facilitate the comparison of experimental results, quantitative data should be summarized in clearly structured tables. Below is a template for presenting data from in vitro studies.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) | Tnf mRNA (fold change) | p-p65/p65 (ratio) |

| Control | |||||

| LPS | |||||

| LPS + Compound X (Dose 1) | |||||

| LPS + Compound X (Dose 2) |

Conclusion

The study of macrophage inflammatory responses is a dynamic and evolving field. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are essential for the identification and characterization of novel anti-inflammatory agents. While specific data on "this compound" is not currently available, the principles and techniques described in this guide provide a solid foundation for investigating the potential immunomodulatory effects of any new chemical entity on macrophage function. Future research in this area will undoubtedly continue to uncover new therapeutic targets for the treatment of a wide range of inflammatory diseases.

References

- 1. Macrophage Activation: Role of Toll-like Receptors, Nitric Oxide, and Nuclear Factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophages: shapes and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CD109, a master regulator of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CD109, a master regulator of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Efficacy of (R)-KT109 in a Rat Model of Neuropathic Pain

Introduction

Neuropathic pain, a chronic condition resulting from nerve damage or a dysfunctional nervous system, remains a significant clinical challenge with limited effective treatments.[1] It is characterized by symptoms such as allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). The development of novel analgesics requires robust preclinical evaluation in relevant animal models. This application note details a comprehensive in vivo protocol to assess the therapeutic potential of a novel compound, (R)-KT109, in the Spared Nerve Injury (SNI) rat model of neuropathic pain. The protocol outlines the surgical procedure, behavioral assessments for mechanical allodynia and thermal hyperalgesia, and a proposed data analysis and presentation framework.

Objective

To evaluate the analgesic efficacy of this compound in attenuating mechanical allodynia and thermal hyperalgesia in a rat model of surgically induced neuropathic pain.

Experimental Protocols

Animals

-

Species: Male Sprague Dawley rats.

-

Weight: 200-250 g at the start of the experiment.

-

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Spared Nerve Injury (SNI) Surgical Model

The SNI model is utilized to induce persistent peripheral neuropathic pain.[2][3]

-

Anesthesia: Induce anesthesia using isoflurane (2-3% in oxygen).

-

Surgical Procedure:

-

Place the anesthetized rat in a prone position. Shave and sterilize the skin over the lateral surface of the left thigh.

-

Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[2][4]

-

Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves with a 5-0 silk suture.

-

Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[4]

-

Take extreme care to ensure the sural nerve remains untouched and undamaged.[4]

-

For the sham control group, expose the sciatic nerve and its branches without any ligation or transection.[2]

-

Close the muscle layer and skin with sutures or wound clips.

-

-

Post-Operative Care: Administer post-operative analgesics as per IACUC guidelines for 48 hours, ensuring they do not interfere with the development of neuropathic pain. Monitor animals for signs of infection or distress. Behavioral testing should commence after a recovery period of 7-14 days to allow for the full development of neuropathic pain symptoms.

Drug Administration

-

Compound: this compound, dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO).

-

Groups:

-

Sham + Vehicle

-

SNI + Vehicle

-

SNI + this compound (Low Dose, e.g., 10 mg/kg)

-

SNI + this compound (Medium Dose, e.g., 30 mg/kg)

-

SNI + this compound (High Dose, e.g., 100 mg/kg)

-

SNI + Positive Control (e.g., Gabapentin, 100 mg/kg)

-

-

Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the compound's properties.

-

Dosing Schedule: Administer daily for 14 consecutive days, starting on post-operative day 7.

Behavioral Testing

Conduct all behavioral tests before drug administration on testing days to assess the compound's peak effect. Animals should be habituated to the testing environment and equipment for at least 3 days before baseline measurements are taken.[5][6]

This test measures the paw withdrawal threshold in response to a mechanical stimulus.[6][7]

-

Apparatus: Electronic von Frey anesthesiometer or a set of calibrated von Frey filaments.

-

Procedure:

-

Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.

-

Apply the von Frey filament or the electronic probe perpendicularly to the lateral plantar surface of the ipsilateral (injured) hind paw.[7]

-

Gradually increase the force until the rat exhibits a clear withdrawal response (lifting, shaking, or licking the paw).

-

Record the force in grams (g) at which the withdrawal occurs.

-

Repeat the measurement 3-5 times with at least a 5-minute interval between stimulations and calculate the mean withdrawal threshold.[5]

-

-

Testing Schedule: Perform measurements at baseline (before surgery), and on post-operative days 7, 14, and 21.

This test measures the latency of paw withdrawal in response to a radiant heat source.[8][9][10]

-

Apparatus: Plantar test apparatus (Hargreaves' apparatus).

-

Procedure:

-

Place rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.

-

Position a mobile radiant heat source underneath the glass floor, directly aimed at the plantar surface of the ipsilateral hind paw.[9]

-

Activate the heat source. A timer will start automatically.

-

The timer stops when the rat withdraws its paw. Record the withdrawal latency in seconds (s).

-

A cut-off time (typically 20-30 seconds) must be set to prevent tissue damage.[11]

-

Perform 3-5 measurements for each paw, with a 5-minute interval between trials, and calculate the mean latency.[11]

-

-

Testing Schedule: Perform measurements at baseline (before surgery), and on post-operative days 7, 14, and 21.

Data Presentation

Quantitative data from behavioral tests should be summarized in tables for clear comparison between treatment groups over time.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

| Treatment Group | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 | Post-Op Day 21 |

|---|---|---|---|---|

| Sham + Vehicle | 14.8 ± 1.2 | 14.5 ± 1.5 | 14.7 ± 1.3 | 14.6 ± 1.4 |

| SNI + Vehicle | 15.0 ± 1.3 | 3.5 ± 0.5 | 3.2 ± 0.6 | 3.4 ± 0.7 |

| SNI + this compound (10 mg/kg) | 14.9 ± 1.1 | 3.6 ± 0.4 | 6.8 ± 0.9* | 7.1 ± 1.0* |

| SNI + this compound (30 mg/kg) | 15.1 ± 1.4 | 3.4 ± 0.6 | 10.5 ± 1.2** | 11.2 ± 1.5** |

| SNI + this compound (100 mg/kg) | 14.8 ± 1.2 | 3.5 ± 0.5 | 13.8 ± 1.4*** | 14.0 ± 1.6*** |

| SNI + Gabapentin (100 mg/kg) | 15.2 ± 1.3 | 3.3 ± 0.7 | 12.5 ± 1.1** | 12.9 ± 1.3** |

Data are presented as Mean ± SEM. Statistical analysis (e.g., Two-way ANOVA followed by Bonferroni's post-hoc test) would be performed to determine significance. *p<0.05, **p<0.01, ***p<0.001 compared to SNI + Vehicle.

Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

| Treatment Group | Baseline | Post-Op Day 7 (Pre-Dose) | Post-Op Day 14 | Post-Op Day 21 |

|---|---|---|---|---|

| Sham + Vehicle | 10.5 ± 0.8 | 10.3 ± 0.9 | 10.6 ± 0.7 | 10.4 ± 0.8 |

| SNI + Vehicle | 10.7 ± 0.9 | 4.2 ± 0.4 | 4.0 ± 0.5 | 4.1 ± 0.6 |

| SNI + this compound (10 mg/kg) | 10.6 ± 0.7 | 4.3 ± 0.5 | 6.1 ± 0.6* | 6.5 ± 0.7* |

| SNI + this compound (30 mg/kg) | 10.8 ± 0.8 | 4.1 ± 0.4 | 8.2 ± 0.9** | 8.5 ± 1.0** |

| SNI + this compound (100 mg/kg) | 10.5 ± 0.9 | 4.2 ± 0.6 | 9.9 ± 1.0*** | 10.1 ± 1.1*** |

| SNI + Gabapentin (100 mg/kg) | 10.9 ± 1.0 | 4.0 ± 0.5 | 9.1 ± 0.8** | 9.4 ± 0.9** |

Data are presented as Mean ± SEM. Statistical analysis would be performed to determine significance. *p<0.05, **p<0.01, ***p<0.001 compared to SNI + Vehicle.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the in vivo study of this compound.

Hypothetical Signaling Pathway for this compound Action

Neuropathic pain involves complex signaling cascades that lead to neuronal hyperexcitability.[12] Key pathways include the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways, which are activated following nerve injury and contribute to central sensitization.[12] The diagram below illustrates a hypothetical mechanism where this compound inhibits these pro-nociceptive pathways.

Caption: this compound hypothetically inhibits pro-nociceptive signaling.

References

- 1. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. mdbneuro.com [mdbneuro.com]

- 4. Inhibition of SARM1 Reduces Neuropathic Pain in a Spared Nerve Injury Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 8. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

Application Notes and Protocols for (R)-KT109 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ) and also exhibits inhibitory activity against α/β-hydrolase domain-containing protein 6 (ABHD6).[1] These enzymes are key players in the endocannabinoid signaling pathway, primarily responsible for the biosynthesis and degradation of 2-arachidonoylglycerol (2-AG), a critical endogenous cannabinoid that modulates a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation. The ability of this compound to modulate the levels of 2-AG and its downstream metabolites makes it a valuable tool for investigating the role of the endocannabinoid system in various cellular processes and a potential therapeutic agent.

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in achieving consistent and reproducible results.

Data Presentation

| Target/Cell Line | Assay Type | Inhibitory Concentration (IC50) | Effective Concentration | Notes |

| Diacylglycerol Lipase β (DAGLβ) | Enzymatic Assay | 0.79 nM[1] | - | Potent and selective inhibition of the primary target. |

| α/β-Hydrolase Domain-Containing Protein 6 (ABHD6) | Enzymatic Assay | 2.51 nM[1] | - | Significant off-target inhibition to be considered in experimental design. |

| Diacylglycerol Lipase α (DAGLα) | Enzymatic Assay | 25.12 nM[1] | - | This compound is more potent against DAGLβ than DAGLα. |

| Neuro 2A (Neuroblastoma) | 2-AG Level Reduction | - | 50 nM | Marked reduction in cellular 2-AG levels. |

| PC3 (Prostate Cancer) | 2-AG Level Reduction | - | 100 nM | Marked reduction in cellular 2-AG levels. |

| Mouse Peritoneal Macrophages | 2-AG & Eicosanoid Reduction | - | Not Specified | Lowers 2-AG, arachidonic acid, and eicosanoids. |

Signaling Pathway

This compound exerts its effects by primarily targeting the endocannabinoid signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention for this compound.

Caption: Signaling pathway of this compound action.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

-

This compound solid compound (crystalline solid)[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine the required concentration and volume of the stock solution. A 10 mM stock solution is a common starting point for small molecule inhibitors.

-

Calculate the mass of this compound required. The molecular weight of this compound is 422.5 g/mol .[1]

-

Calculation for 1 mL of 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 422.5 g/mol = 0.004225 g = 4.225 mg

-

-

-

Weigh the this compound. In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the calculated amount of this compound.

-

Dissolve in DMSO. Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).

-

Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1] The solid compound is stable for at least 4 years at -20°C.[1]

Note on Solubility: this compound is soluble in DMSO and DMF at a concentration of 10 mg/mL.[1]

II. Experimental Workflow for Cell Treatment

The following diagram outlines a general workflow for treating cultured cells with this compound.

Caption: Experimental workflow for cell treatment.

III. Detailed Protocol for Treating Adherent Cells with this compound

Materials:

-

Cultured adherent cells in logarithmic growth phase

-

Complete cell culture medium appropriate for the cell line

-

Sterile multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, pyrogen-free pipette tips and tubes

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (e.g., 50-70%) at the time of treatment. This needs to be optimized for each cell line.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to adhere.

-

-

Preparation of Working Solutions:

-

On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.

-

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).

-

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Cell Treatment:

-

Carefully remove the old medium from the wells.

-

Add the prepared working solutions of this compound or the vehicle control to the respective wells.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Downstream Analysis:

-

Following the incubation period, the cells can be harvested and processed for various downstream assays, such as:

-

Cell Viability/Cytotoxicity Assays: (e.g., MTT, XTT, or CellTiter-Glo®) to determine the effect of this compound on cell proliferation and survival.

-

Western Blotting: to analyze changes in protein expression levels in relevant signaling pathways.

-

Quantitative PCR (qPCR): to measure changes in gene expression.

-

Lipidomics: to quantify changes in 2-AG and other lipid metabolites.

-

-

Safety Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is recommended to handle it with standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's product information and safety data sheets for the most up-to-date information.

References

Application Notes and Protocols: (R)-KT109 in DMSO for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of (R)-KT109, a potent and selective diacylglycerol lipase-β (DAGLβ) inhibitor, in dimethyl sulfoxide (DMSO) for in vitro assays. Adherence to these guidelines is recommended to ensure accurate and reproducible results.

Introduction to this compound

This compound is a powerful and isoform-selective inhibitor of diacylglycerol lipase-β (DAGLβ). It demonstrates significantly higher selectivity for DAGLβ over DAGLα, with an IC50 value of 42 nM for DAGLβ.[1] this compound also shows inhibitory activity against PLA2G7 (IC50=1 µM) but has negligible effects on FAAH, MGLL, ABHD11, and cPLA2.[1] Its mechanism of action involves the perturbation of a lipid network associated with inflammatory responses in macrophages, leading to a reduction in 2-Arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids.[1]

Quantitative Data Summary

The inhibitory activity of this compound against various enzymes is summarized in the table below. This data is crucial for designing experiments and interpreting results.

| Target Enzyme | IC50 Value | Notes |

| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | Potent and selective inhibition.[1] |

| Diacylglycerol Lipase-β (DAGLβ) | 0.79 nM | - |

| DAGLβ-mediated hydrolysis | 25.12 nM | Inhibition of 1-stearoyl-2-arachidonoyl-sn-glycerol hydrolysis.[2] |

| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 nM | Also shows inhibitory activity.[2] |

| PLA2G7 | 1 µM | Inhibitory activity observed.[1] |

| FAAH, MGLL, ABHD11, cPLA2 | Negligible Activity | Highly selective against these enzymes.[1] |

Solubility and Stock Solution Preparation in DMSO

While a specific maximum solubility of this compound in DMSO is not publicly available, DMSO is a standard solvent for preparing high-concentration stock solutions of similar organic compounds for in vitro screening.[3][4] It is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound. The molecular weight of this compound is required for this calculation. Note: As the molecular weight is not provided in the search results, a placeholder 'XXX.XX g/mol ' will be used. Researchers must use the actual molecular weight from the supplier's data sheet.

-

Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 * 0.001 * XXX.XX

-

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5][6][7]

-

Store the stock solution aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[5]

Storage and Stability:

-

Store the powdered form of this compound at -20°C for up to 3 years.[5]

-

In DMSO, store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[5]

-

Avoid repeated freeze-thaw cycles.[5][6][7] While some studies show stability of compounds in DMSO after multiple freeze-thaw cycles, it is a best practice to minimize them.[6][7]

Experimental Protocols: In Vitro Assays

Protocol for Preparing Working Solutions for Cell-Based Assays:

Objective: To dilute the high-concentration DMSO stock solution to final working concentrations for treating cells in culture, ensuring the final DMSO concentration is non-toxic to the cells.

Procedure:

-

Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]

-

Maintain a final DMSO concentration of <0.5% in the cell culture medium to avoid cytotoxicity.[5] Some cell lines may be more sensitive, so it is advisable to run a DMSO vehicle control to assess its effect.

-

Include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the experimental wells.[5]

Visualizations

Signaling Pathway of this compound Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Biochemicals - CAT N°: 25682 [bertin-bioreagent.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Competitive Activity-Based Protein Profiling (ABPP) Using (R)-KT109

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems.[1][2] This method utilizes active site-directed chemical probes to covalently label active enzymes, allowing for their identification and quantification.[3][4] Competitive ABPP is an extension of this technique that enables the characterization of inhibitor potency and selectivity by measuring the ability of a compound to compete with a broad-spectrum activity-based probe for binding to an enzyme's active site.[4][5]

This document provides detailed application notes and protocols for the use of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ) and α/β-hydrolase domain-containing 6 (ABHD6), in a competitive ABPP assay. These enzymes are key players in the endocannabinoid signaling pathway, regulating the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[6] The provided protocols are designed for both gel-based and mass spectrometry-based analysis, offering flexibility for various research needs.

This compound: A Selective Serine Hydrolase Inhibitor

This compound is a valuable tool for studying the roles of DAGLβ and ABHD6 in health and disease. Its high potency and selectivity make it a suitable candidate for competitive ABPP experiments aimed at identifying its on-target and off-target interactions within the serine hydrolase superfamily.

Table 1: In Vitro Potency of this compound Against Primary Targets

| Target | IC50 (nM) | Assay Type |